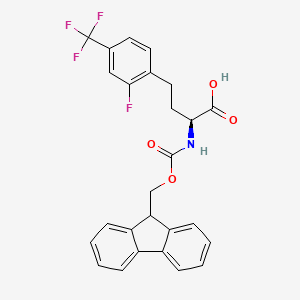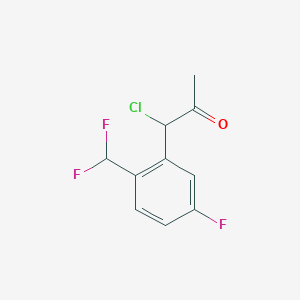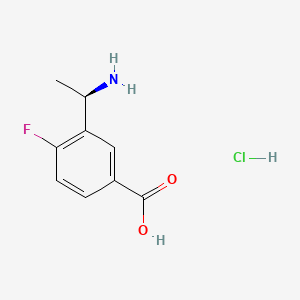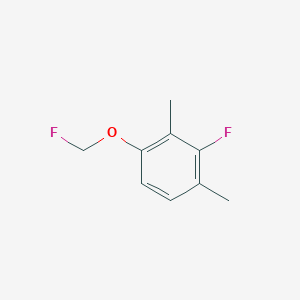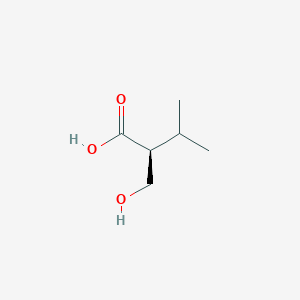
Ethyl 2-(2-fluoropyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-fluoropyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluoropyridin-3-yl)acetate typically involves the reaction of 2-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-Fluoropyridine+Ethyl bromoacetateK2CO3,DMFEthyl 2-(2-fluoropyridin-3-yl)acetate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: Ethyl 2-(2-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 2-(2-fluoropyridin-3-yl)acetic acid.
Oxidation: Formation of oxidized pyridine derivatives.
科学的研究の応用
Ethyl 2-(2-fluoropyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(2-fluoropyridin-3-yl)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
類似化合物との比較
- Ethyl 2-(5-fluoropyridin-3-yl)acetate
- Ethyl 2-(2-chloropyridin-3-yl)acetate
- Ethyl 2-(2-bromopyridin-3-yl)acetate
Comparison: Ethyl 2-(2-fluoropyridin-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Compared to its chloro and bromo analogs, the fluorinated compound exhibits higher stability and different reactivity patterns. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
ethyl 2-(2-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 |
InChIキー |
XWDAELFZNPBZGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(N=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


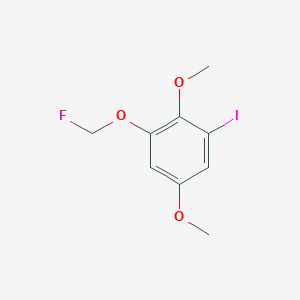
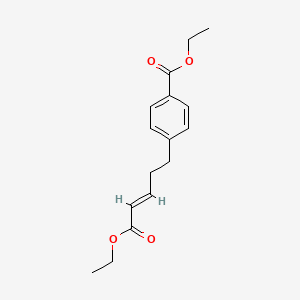
![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
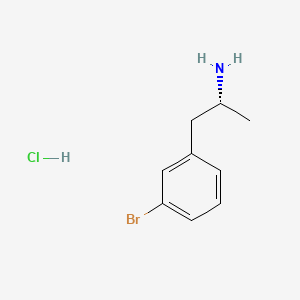
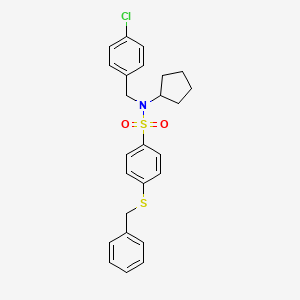
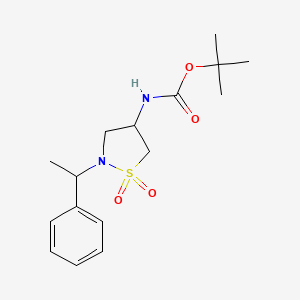

![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)
